4-Isopropyl-pyridine 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry and Drug Design

Scientific Field: Medicinal chemistry and pharmaceutical research.

Summary: Piperidine derivatives, including 4-Isopropyl-pyridine 1-oxide, play a significant role in drug design. They are present in various pharmaceutical classes and alkaloids.

Methods: Researchers employ intra- and intermolecular reactions to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.

Anti-Inflammatory Agents

Scientific Field: Pharmacology and inflammation research.

Summary: Piperidine-based compounds, such as 4-Isopropyl-pyridine 1-oxide, are investigated for their anti-inflammatory properties.

Methods: Researchers explore synthetic methods to obtain novel piperidine analogs with enhanced anti-inflammatory activity and minimal toxicity.

Human Disease Treatment

Scientific Field: Medicinal chemistry and drug discovery.

Summary: The pyrrolidine ring, a nitrogen heterocycle, is widely used by medicinal chemists to create compounds for treating human diseases.

Methods: Researchers incorporate pyrrolidine scaffolds into drug molecules.

Results: These compounds contribute to therapeutic advancements in various disease areas.

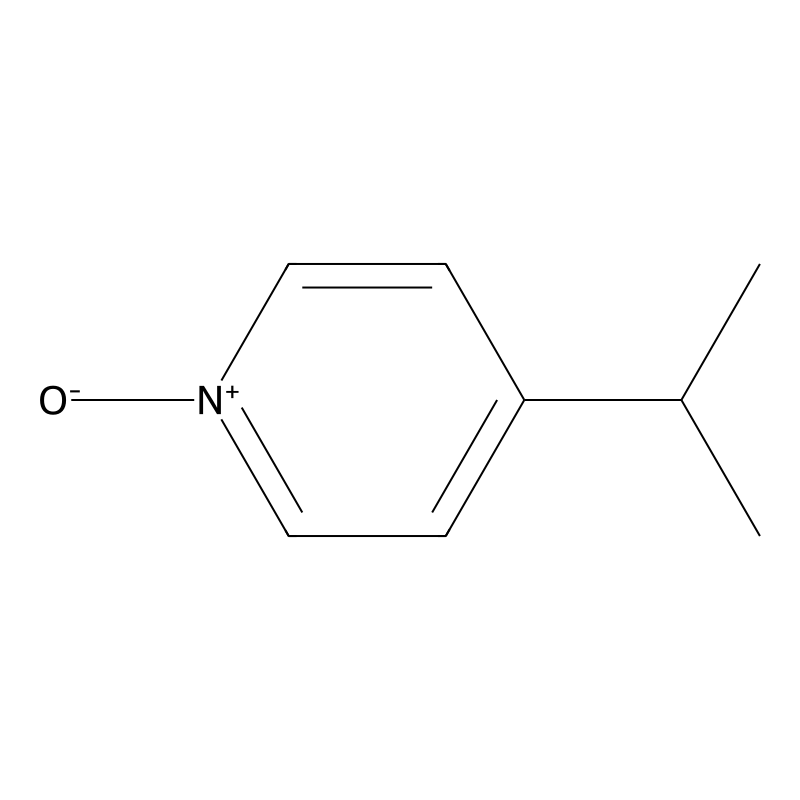

4-Isopropyl-pyridine 1-oxide is a heterocyclic compound characterized by the molecular formula C8H11NO. It features a pyridine ring substituted at the 4-position with an isopropyl group and contains an N-oxide functional group. This compound is a derivative of pyridine, which is known for its aromatic properties and is widely used in organic synthesis. The presence of the N-oxide group significantly alters its chemical behavior, making it less basic than pyridine itself due to the electron-withdrawing nature of the nitrogen-oxygen bond .

Currently, there is no scientific research readily available on the specific mechanism of action of 4-IPO.

- Moderate to high toxicity: Pyridine N-oxides can be harmful upon ingestion, inhalation, or skin contact.

- Moderate flammability: Organic liquids like 4-IPO are generally flammable and should be handled with appropriate precautions.

- Deoxygenation: The N-oxide can be reduced to yield the corresponding pyridine derivative. This can be achieved using reagents such as phosphorus oxychloride or aluminum iodide, which cleave the N-O bond .

- Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring, often facilitated by the electron-withdrawing N-oxide group .

- Coordination Chemistry: As a ligand, 4-isopropyl-pyridine 1-oxide can form complexes with transition metals, influencing their reactivity and stability .

Research indicates that pyridine N-oxides, including 4-isopropyl-pyridine 1-oxide, exhibit various biological activities. These compounds have been studied for their potential as:

The biological implications of this compound are still being explored, particularly in pharmacology and medicinal chemistry.

The synthesis of 4-isopropyl-pyridine 1-oxide can be achieved through several methods:

- Oxidation of Pyridine Derivatives: The compound can be synthesized by oxidizing 4-isopropylpyridine using peracids such as peracetic acid or perbenzoic acid .

- Modified Dakin Reaction: Utilizing urea-hydrogen peroxide complexes can also yield pyridine N-oxides from their corresponding pyridines.

- Catalytic Methods: Recent advancements include using catalysts like methylrhenium trioxide to facilitate oxidation under milder conditions .

4-Isopropyl-pyridine 1-oxide finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Coordination Chemistry: Its ability to form stable complexes with metal ions makes it useful in catalysis and material science.

- Research Tool: Used in studies related to reaction mechanisms involving nitrogen-containing heterocycles.

Interaction studies involving 4-isopropyl-pyridine 1-oxide focus on its behavior as a ligand in coordination complexes. Research has shown that these complexes exhibit unique properties that can influence catalytic activity and selectivity in various reactions. Additionally, studies have explored its interactions with nucleophiles and electrophiles, revealing insights into its reactivity patterns compared to other pyridine derivatives .

Several compounds share structural similarities with 4-isopropyl-pyridine 1-oxide, each exhibiting unique properties:

Each of these compounds shares a common pyridine backbone but differs significantly in terms of substituents and resultant chemical behavior. The unique isopropyl substitution on the nitrogen oxide distinguishes 4-isopropyl-pyridine 1-oxide from its analogs, affecting both its physical properties and reactivity.